molecular formula C21H26N4O3S B12186873 3-[4-({[2-(1H-indol-3-yl)-2-oxoethyl](methyl)amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione

3-[4-({[2-(1H-indol-3-yl)-2-oxoethyl](methyl)amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione

Cat. No.: B12186873
M. Wt: 414.5 g/mol
InChI Key: WTKYFVXUTIRCIE-UHFFFAOYSA-N
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Description

3-4-({[2-(1H-indol-3-yl)-2-oxoethylamino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione is a complex organic compound that features an indole moiety, a pyrazole ring, and a thiolane sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-4-({[2-(1H-indol-3-yl)-2-oxoethylamino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their operational simplicity, high yields, and compliance with green chemistry principles . For instance, the synthesis might start with the preparation of 1H-indole-3-carbaldehyde, which is then reacted with other components under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve scalable MCRs, utilizing catalysts and optimized reaction conditions to ensure high efficiency and yield. The use of reusable catalysts such as ZnO nanoparticles has been reported to be effective in similar synthetic processes .

Chemical Reactions Analysis

Types of Reactions

3-4-({[2-(1H-indol-3-yl)-2-oxoethylamino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane moiety would yield sulfoxides or sulfones, while substitution reactions on the indole ring could introduce various functional groups .

Mechanism of Action

The mechanism of action of 3-4-({[2-(1H-indol-3-yl)-2-oxoethylamino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-4-({[2-(1H-indol-3-yl)-2-oxoethylamino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C21H26N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]methyl-methylamino]-1-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C21H26N4O3S/c1-14-19(15(2)25(23-14)16-8-9-29(27,28)13-16)11-24(3)12-21(26)18-10-22-20-7-5-4-6-17(18)20/h4-7,10,16,22H,8-9,11-13H2,1-3H3

InChI Key

WTKYFVXUTIRCIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CN(C)CC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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